molecular formula C14H10BrNO B8801714 2-(4-Bromomethylphenyl)benzoxazole CAS No. 24239-07-4

2-(4-Bromomethylphenyl)benzoxazole

Cat. No. B8801714
CAS RN: 24239-07-4
M. Wt: 288.14 g/mol
InChI Key: LFOXZOBJWYTCTG-UHFFFAOYSA-N
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Description

2-(4-Bromomethylphenyl)benzoxazole is a useful research compound. Its molecular formula is C14H10BrNO and its molecular weight is 288.14 g/mol. The purity is usually 95%.
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properties

CAS RN

24239-07-4

Product Name

2-(4-Bromomethylphenyl)benzoxazole

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]-1,3-benzoxazole

InChI

InChI=1S/C14H10BrNO/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2

InChI Key

LFOXZOBJWYTCTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 20.9 g (0.1 mole) of 2-(4-methylphenyl)benzoxazole, 17.8 g (0.1 mole) of N-bromosuccinimide, and 0.4 g (0.2 mole %) of benzoyl peroxide in carbon tetrachloride is heated at reflux for 20 hours. After cooling to room temperature, the reaction is diluted by the addition of carbon tetrachloride, and the solid byproducts are removed by filtration. The filtrate is concentrated in vacuo, and the product is purified by recrystallization from benzene.
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20.9 g
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17.8 g
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0.4 g
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Synthesis routes and methods II

Procedure details

To 4-(benzoxazol-2-yl)benzyl alcohol (20.9 g; 100 mmol) dissolved in CH2Cl2 (330 ml) and cooled to 0°-5° C. is added thionyl bromide (9.2 ml; 120 mmol) and allowed to warm to room temperature after removing the bath. After 11/2 hours, 2,6-lutidine (11.6 ml; 100 mmol) is added to the mixture and warmed to 30° C. The reaction mixture is then diluted with CH2Cl2, washed with H2O 1×, 0.2M HCl 1×, NaHCO3 2×, brine, dried (MgSO4) and concentrated to dryness. The residue is recrystallized from EtOAc to obtain 4-(benzoxazol-2-yl)benzyl bromide as white-orange needles which is used directly in Step E.
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20.9 g
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330 mL
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9.2 mL
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11.6 mL
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Synthesis routes and methods III

Procedure details

2-(p-Tolyl)benzoxazole was reacted with N-bromosuccinimide in the presence of benzoyl peroxide by the standard procedure to produce the known compound, 2-(4-bromomethylphenyl)benzoxazole (A). 2-(2,4-Dihydroxyphenyl)benzotriazole (B) (0.1 mole) and 2-(4-bromomethylphenyl)benzoxazole (A) (0.1 mole) was stirred in a mixture of 2-butanone (300 ml.) and potassium carbonate (100 g.). After refluxing 16 hr., the mixture was poured onto 1000 g. ice/water. Filtration, washing with water and recrystallization from methyl cellosolve/ isopropyl alcohol gave the tan, crystalline product I.
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